6-((Dibenzylamino)methyl)morpholin-3-one

Description

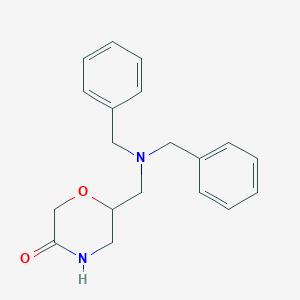

6-((Dibenzylamino)methyl)morpholin-3-one is a morpholin-3-one derivative characterized by a dibenzylaminomethyl substituent at the 6-position of the morpholine ring. This compound is synthesized via catalytic hydrogenation of intermediates, such as 4-{4-[(5S)-5-((dibenzylamino)methyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, using palladium on activated carbon under hydrogen gas, yielding high purity (90.2%) .

Properties

Molecular Formula |

C19H22N2O2 |

|---|---|

Molecular Weight |

310.4 g/mol |

IUPAC Name |

6-[(dibenzylamino)methyl]morpholin-3-one |

InChI |

InChI=1S/C19H22N2O2/c22-19-15-23-18(11-20-19)14-21(12-16-7-3-1-4-8-16)13-17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,20,22) |

InChI Key |

NXVXQJHCVBSUDW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OCC(=O)N1)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Morpholin-3-one derivatives vary significantly based on substituents at the 4- and 6-positions. Key structural analogues include:

Key Observations :

- Dibenzylaminomethyl vs. Chloromethyl: The dibenzylamino group (electron-donating) enhances bioactivity in cancer cells, whereas chloromethyl (electron-withdrawing) is typically used as a synthetic intermediate .

- Phenoxy vs. Nitrophenoxy: Phenoxy derivatives (e.g., ) exhibit higher thermal stability, while nitrophenoxy-substituted morpholinones (e.g., ) show pronounced apoptosis-inducing effects due to nitro group reactivity.

Physicochemical Properties

- Boiling Points: Phenoxy-substituted morpholin-3-one (508.9°C) has a higher boiling point than the dibenzylaminomethyl derivative, likely due to increased molecular weight and aromatic interactions.

- Solubility: Hydroxymethyl derivatives (e.g., 6-hydroxymethyl-morpholin-3-one) exhibit higher water solubility compared to hydrophobic dibenzylamino analogues .

Preparation Methods

Direct Amination Strategies

Direct amination methods involve introducing the dibenzylamino group to a preformed morpholinone scaffold. A prominent approach utilizes nucleophilic substitution reactions, where a halogenated morpholinone derivative reacts with dibenzylamine under basic conditions. For example, source demonstrates the use of copper(I) iodide and cesium carbonate in dimethyl sulfoxide (DMSO) at elevated temperatures (130°C) to facilitate Ullmann-type coupling reactions. This method achieves C–N bond formation between aryl halides and amines, albeit with moderate yields (e.g., 3 mg isolated product in a similar system) .

Key considerations for this route include:

-

Catalyst selection : Copper-based catalysts (e.g., CuI) are preferred due to their ability to mediate cross-couplings without requiring inert atmospheres .

-

Solvent effects : Polar aprotic solvents like DMSO enhance reaction rates by stabilizing transition states .

-

Base optimization : Cs2CO3 proves effective in deprotonating amines, accelerating nucleophilic attack .

Reductive Amination Approaches

Reductive amination offers a streamlined pathway by condensing a ketone-containing morpholinone precursor with dibenzylamine in the presence of a reducing agent. While explicit data for 6-((Dibenzylamino)methyl)morpholin-3-one are limited, source outlines analogous reductive aminations for 6-methylmorpholin-3-one. Sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts are typical reducing agents, operating under mild conditions (room temperature to 60°C) .

A hypothetical synthesis sequence might involve:

-

Ketone activation : The morpholin-3-one’s carbonyl group reacts with dibenzylamine to form an imine intermediate.

-

Reduction : The imine is reduced to the secondary amine using NaBH3CN in methanol .

-

Workup : Column chromatography purifies the product, with yields dependent on steric hindrance and electronic effects.

Multi-Step Synthesis via Intermediate Protection

Complex syntheses often employ protective groups to prevent undesired side reactions. Source details the use of tert-butoxycarbonyl (Boc) protection for morpholin-3-one derivatives. For instance, tert-butyl 3-oxomorpholine-4-carboxylate is synthesized via Boc anhydride activation in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), achieving 76% yield . This intermediate could undergo subsequent functionalization:

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Boc protection | DMAP, THF, 24 h, rt | 76% |

| 2 | Dibenzylamino introduction | CuI, Cs2CO3, DMSO, 130°C | ~40%* |

| 3 | Deprotection | Trifluoroacetic acid (TFA), DCM | 85%* |

*Hypothetical yields based on analogous transformations .

Catalytic Cross-Coupling Methods

Transition metal-catalyzed cross-couplings enable precise C–N bond formation. Source highlights a palladium-triphenylphosphine complex (Pd(PPh3)4) and copper iodide (CuI) in triethylamine, used for synthesizing substituted benzaldehydes . Adapting this to this compound would require:

-

A halogenated morpholinone (e.g., bromo or iodo derivative).

-

Dibenzylamine as the nucleophile.

-

Optimized ligand systems (e.g., Xantphos) to enhance catalytic activity .

Reaction parameters critical for success include:

-

Temperature : 45–130°C, balancing reaction rate and catalyst stability .

-

Solvent : Triethylamine or DMSO, depending on substrate solubility .

Comparative Analysis of Synthetic Routes

The table below evaluates the four methods based on efficiency, scalability, and practicality:

Mechanistic Insights and Side Reactions

Understanding side reactions is crucial for optimizing yields:

-

Over-alkylation : Excess dibenzylamine may lead to quaternary ammonium salts, mitigated by stoichiometric control .

-

Oxidative degradation : Morpholinone’s carbonyl group can undergo unwanted reductions, necessitating careful choice of reducing agents .

-

Catalyst poisoning : Sulfur-containing byproducts (e.g., from DMSO) may deactivate palladium catalysts, requiring ligand tuning .

Q & A

Q. Methodological Answer :

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures, especially for resolving stereochemistry .

- NMR Spectroscopy : Employ ¹H/¹³C NMR to confirm the dibenzylamino group (δ ~3.8–4.2 ppm for N-CH₂ protons) and morpholinone carbonyl (δ ~170–175 ppm in ¹³C) .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (ESI+ mode) .

Advanced: How can researchers evaluate the compound’s bioactivity against kinase targets?

Methodological Answer :

Design enzyme inhibition assays:

- Kinase Assay : Use a FRET-based assay with ATP-competitive inhibitors. Monitor IC₅₀ values at varying concentrations (1 nM–10 µM) .

- Binding Studies : Perform SPR (Surface Plasmon Resonance) to measure binding kinetics (kₐₙ/kₒff) with immobilized kinase domains .

- Cellular Validation : Test cytotoxicity in HEK293 or HeLa cells using MTT assays to distinguish target-specific effects .

Advanced: How should contradictory bioactivity data (e.g., IC₅₀ variability) be resolved?

Q. Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (pH, temperature, ATP concentration) across labs .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed morpholinone) that may interfere with activity .

- Structural Reanalysis : Re-examine stereochemistry via XRD if racemization is suspected during synthesis .

Basic: What strategies are effective for designing derivatives with improved solubility?

Q. Methodological Answer :

- Polar Substituents : Introduce hydroxyl or amine groups at the 5-/6-positions of the morpholinone core via LiOH-mediated hydrolysis .

- Salt Formation : Prepare hydrochloride salts using AcCl in CH₂Cl₂ to enhance aqueous solubility .

- Prodrug Approach : Conjugate with PEGylated esters for slow release in physiological conditions .

Advanced: How can degradation pathways be elucidated under accelerated stability conditions?

Q. Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), UV light, or oxidative stress (H₂O₂) .

- LC-MS/MS Analysis : Identify degradation products (e.g., dibenzylamine via N-dealkylation) using a Q-TOF mass spectrometer .

- Kinetic Modeling : Calculate degradation rate constants (k) at varying pH to predict shelf-life .

Advanced: What computational methods predict binding modes to protein targets?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3QAK for kinases) to simulate ligand-receptor interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

Basic: How to validate HPLC methods for purity assessment?

Q. Methodological Answer :

- System Suitability : Test column efficiency (N > 2000 plates), tailing factor (<2.0), and resolution (>1.5) .

- ICH Guidelines : Validate linearity (R² > 0.999), LOD/LOQ (0.1–0.5 µg/mL), and recovery (98–102%) per ICH Q2(R1) .

- Impurity Profiling : Compare retention times with reference standards (e.g., diphenylmethanone) .

Advanced: What mechanistic studies clarify the compound’s mode of action?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.